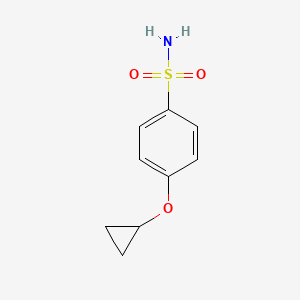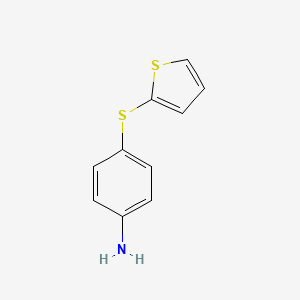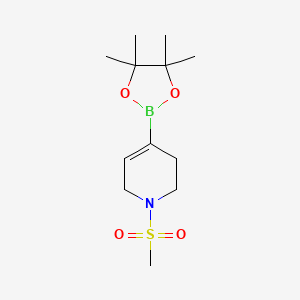
1-Methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
Descripción general
Descripción
1-Methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C12H22BNO4S and a molecular weight of 287.19 g/mol. This compound is known for its unique structure, which includes a methanesulfonyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a tetrahydropyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine typically involves the following steps:
Boronic Acid Formation: The starting material, tetramethyl-1,3,2-dioxaborolane, is reacted with a suitable boronic acid derivative under controlled conditions to form the boronic ester.
Sulfonylation Reaction: The boronic ester is then treated with methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methanesulfonyl group.
Cyclization: The resulting intermediate undergoes cyclization to form the tetrahydropyridine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the boronic ester to a boronic acid.
Reduction: Reduction reactions may involve the reduction of the boronic ester to a boronic acid derivative.
Substitution: Substitution reactions can occur at the methanesulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, with reaction conditions tailored to the specific nucleophile.
Major Products Formed:
Boronic Acids: Resulting from oxidation reactions.
Boronic Acid Derivatives: Resulting from reduction reactions.
Substitution Products: Various derivatives formed from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a reagent in organic synthesis, particularly in cross-coupling reactions and as a building block for more complex molecules.
Biology: It serves as a probe in biological studies to understand the interactions of boronic acids with biological macromolecules.
Industry: It is used in the development of materials and catalysts, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1-Methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine exerts its effects involves its interaction with molecular targets through the boronic acid moiety. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and catalysis.
Comparación Con Compuestos Similares
Boronic Acids: Similar compounds include various boronic acids and their derivatives, which share the boronic ester functionality.
Sulfonyl Compounds: Other sulfonyl compounds with different substituents on the sulfonyl group can be compared for their reactivity and applications.
Uniqueness: 1-Methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is unique due to its combination of the boronic ester and methanesulfonyl groups on a tetrahydropyridine ring, which provides distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
1-methylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BNO4S/c1-11(2)12(3,4)18-13(17-11)10-6-8-14(9-7-10)19(5,15)16/h6H,7-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYGKJHVVHTRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2781565.png)
![3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2781566.png)
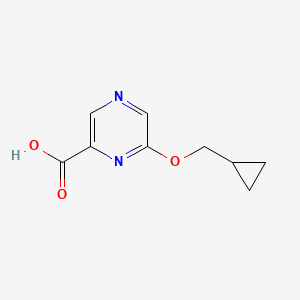
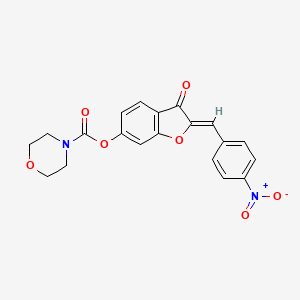
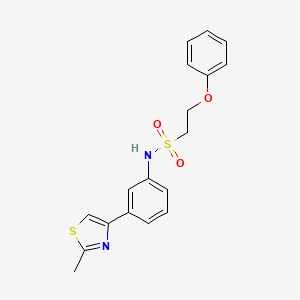
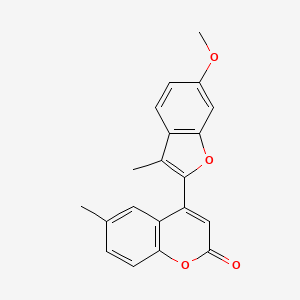
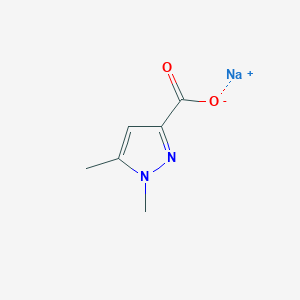
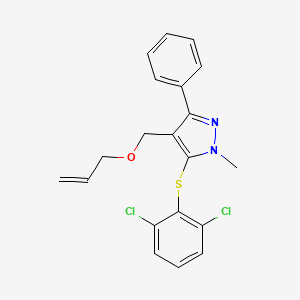
![N-[(2-chlorophenyl)methyl]-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2781579.png)
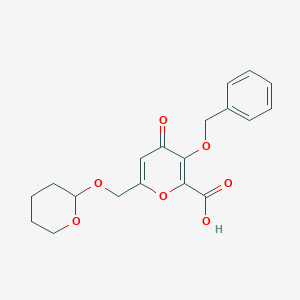
![1-(2,6-DIMETHYLPIPERIDIN-1-YL)-3-{3-[(E)-(HYDROXYIMINO)METHYL]-1H-INDOL-1-YL}PROPAN-2-OL](/img/structure/B2781584.png)
![5-benzyl-N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2781585.png)
